molecular formula C21H24N2O3 B2480772 3-{[1-(4-Phenyloxane-4-carbonyl)azetidin-3-yl]methoxy}pyridine CAS No. 2380085-97-0

3-{[1-(4-Phenyloxane-4-carbonyl)azetidin-3-yl]methoxy}pyridine

Cat. No.: B2480772
CAS No.: 2380085-97-0
M. Wt: 352.434
InChI Key: CPVFVYVREXLZKF-UHFFFAOYSA-N
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Description

3-{[1-(4-Phenyloxane-4-carbonyl)azetidin-3-yl]methoxy}pyridine is a complex organic compound that features a pyridine ring substituted with a methoxy group and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(4-Phenyloxane-4-carbonyl)azetidin-3-yl]methoxy}pyridine typically involves multiple steps, including the formation of the azetidine ring and the subsequent attachment of the pyridine moiety. Common synthetic routes may involve:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Pyridine Moiety: This step often involves nucleophilic substitution reactions where the azetidine intermediate reacts with a pyridine derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(4-Phenyloxane-4-carbonyl)azetidin-3-yl]methoxy}pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

3-{[1-(4-Phenyloxane-4-carbonyl)azetidin-3-yl]methoxy}pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[1-(4-Phenyloxane-4-carbonyl)azetidin-3-yl]methoxy}pyridine involves its interaction with specific molecular targets. These interactions can affect various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-4-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine
  • 3-chloro-4-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine

Uniqueness

3-{[1-(4-Phenyloxane-4-carbonyl)azetidin-3-yl]methoxy}pyridine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4-phenyloxan-4-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c24-20(21(8-11-25-12-9-21)18-5-2-1-3-6-18)23-14-17(15-23)16-26-19-7-4-10-22-13-19/h1-7,10,13,17H,8-9,11-12,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVFVYVREXLZKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)N3CC(C3)COC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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